2,4-Dichloro-6-fluorotoluene
Overview
Description
2,4-Dichloro-6-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F . It is a derivative of toluene, a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and one methyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Molecular Structure and Rotational Analysis
- Internal Rotation and Chlorine Nuclear Quadrupole Coupling : 2,4-Dichloro-6-fluorotoluene has been examined through microwave spectroscopy and quantum chemistry, revealing the internal rotation of the methyl group and hyperfine effects from chlorine nuclear quadrupole moment coupling. This provides insights into the molecule's structural dynamics and potential applications in molecular rotational studies (Nair et al., 2020).
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, offering a pathway to produce medical intermediates and other chemicals (Li Jiang-he, 2010).
- Temperature-Dependent Properties : Studies on similar fluorotoluene compounds have shown significant temperature dependence in their properties, highlighting the compound's potential for temperature-sensitive applications (Jonas et al., 1967).
- Nitration Using Solid Acid Catalysts : Research on fluorotoluenes, including compounds similar to this compound, has demonstrated regioselective nitration, suggesting potential applications in producing specialized chemical products (Maurya et al., 2003).
Spectroscopy and Analysis
- FTIR and FT-Raman Studies : The compound's structure and vibrational properties have been analyzed using spectroscopy, which is crucial for understanding its chemical behavior and potential applications in materials science (Krishnakumar et al., 2013).
Future Directions
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOYRYAPGPCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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